molecular formula C14H20N2O4 B1526024 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester CAS No. 380383-79-9

4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester

Cat. No. B1526024
Key on ui cas rn: 380383-79-9
M. Wt: 280.32 g/mol
InChI Key: PJYWFCQWDGXMAK-UHFFFAOYSA-N
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Patent
US08957093B2

Procedure details

To a 350 mL high-pressure vial was added ethyl 4-bromobenzoate (12.92 g, 56.4 mmol), t-butyl carbazate (14.91 g, 112.8 mmol), Pd2(dba)3 (0.516 g, 0.56 mmol), dppf (0.938 g, 1.69 mmol), Cs2CO3 (18.4 g, 56.4 mmol), and dry toluene (113 mL). The reaction mixture was degassed for 5 min, sealed and heated to 100° C. for 16 h. The completion of the reaction was monitored by analytical HPLC. The reaction mixture was allowed to cool to room temperature, diluted with DCM, filtered and the filtrate was concentrated. The crude was then purified by flash chromatography (AcOEt/Hexane (0→30%) to afford the desired product. ESI-MS (m/z): 265 [M+H—NH3]+, 225 [M+H-tBu]+, 181 [M+H-Boc]+. 1H NMR (400 MHz, DMSO-d6): δ (ppm) 1.31 (t, J=7.1 Hz, 3H, CH3 ethyl), 1.50 (s, 9H, CH3 Boc), 4.28 (q, J=7.1 Hz, 2H, CH2 ethyl), 5.14 (s, 2H, NH2), 7.70 (dt, J=8.8, 2.2 Hz, 2H, H2 and H6 phenyl), 7.87 (dt, J=8.8, 2.2 Hz, 2H, H3 and H5 phenyl).
Quantity
12.92 g
Type
reactant
Reaction Step One
Quantity
14.91 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
0.516 g
Type
catalyst
Reaction Step One
Name
Quantity
0.938 g
Type
catalyst
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[C:13]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:16])[NH:14][NH2:15].C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1(C)C=CC=CC=1>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([N:14]([C:13]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[NH2:15])=[CH:3][CH:4]=1)=[O:7])[CH3:10] |f:2.3.4,5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
12.92 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
14.91 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Cs2CO3
Quantity
18.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.516 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.938 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
113 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with DCM
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude was then purified by flash chromatography (AcOEt/Hexane (0→30%)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(C=C1)N(N)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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